methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate (molecular formula: C₉H₁₂N₃O₃S, molecular weight: 258.30 g/mol) is a pyrazole-based compound featuring a hexavalent sulfur (λ⁶-sulfanyl) group at position 4, a methyl-substituted imino-oxo moiety, and a methyl ester at position 3 . The λ⁶-sulfur designation indicates a sulfoximine-like structure, which is rare in small-molecule chemistry and confers unique electronic and steric properties. This compound is cataloged under CAS number MDLMFCD13209023 and is primarily utilized in synthetic and crystallographic studies .
Properties
Molecular Formula |
C7H11N3O3S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
methyl 1-methyl-4-(methylsulfonimidoyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O3S/c1-10-4-5(14(3,8)12)6(9-10)7(11)13-2/h4,8H,1-3H3 |
InChI Key |
RPENDBGMOCPHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)S(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Alpha-Difluoroacetyl Intermediate
$$
\text{Alpha, beta-unsaturated ester} + \text{2,2-difluoroacetyl halide} \xrightarrow{\text{Base}} \text{Alpha-difluoroacetyl ester}
$$
- Dissolve the alpha, beta-unsaturated ester in an organic solvent such as dichloromethane.
- Cool the mixture to -30°C under inert atmosphere.
- Add 2,2-difluoroacetyl halide dropwise with stirring.
- After complete addition, introduce an alkali (e.g., sodium hydroxide) to hydrolyze and stabilize the intermediate.
- Allow the mixture to warm gradually to room temperature, then stir for several hours to ensure complete conversion.
- Maintaining low temperature minimizes side reactions.
- The hydrolysis step converts the acyl halide to the corresponding acid.
Step 2: Condensation and Cyclization to Form Pyrazole Core
$$
\text{Alpha-difluoroacetyl ester} + \text{Methyl hydrazine} \xrightarrow{\text{Catalyst, low temp}} \text{Crude pyrazole derivative}
$$
- Add sodium iodide or potassium iodide as catalyst to the intermediate solution.
- Cool to -30°C to -20°C.
- Introduce methyl hydrazine hydrate slowly, controlling temperature.
- Stir for 2 hours, monitoring reaction progress via HPLC.
- Gradually increase temperature under reduced pressure to promote cyclization.
- Acidify the mixture with dilute hydrochloric acid to precipitate the crude pyrazole product.
- The catalyst facilitates halogen exchange, promoting ring closure.
- Maintaining low temperature enhances selectivity, reducing isomer formation.
Step 3: Purification via Recrystallization
- Filter the crude product.
- Recrystallize from suitable solvents such as ethanol, isopropanol, or their mixtures, often refluxing before cooling.
- Multiple recrystallizations may be performed to attain purity exceeding 99.5%.
Data Table: Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | Alpha, beta-unsaturated ester + Difluoroacetyl halide | -30°C | Dichloromethane | None | 78-80 | >99% |
| 2 | Intermediate + Methyl hydrazine + KI | -20°C to RT | Dichloromethane | KI | 75-80 | >99% |
| 3 | Recrystallization | Room temp | Ethanol / Isopropanol | None | 74-78 | >99.5% |
Research Findings and Optimization Strategies
Isomer Reduction: Use of low-temperature conditions during condensation and cyclization significantly reduces isomer ratios, as demonstrated in patent CN111362874B, where isomer content was minimized below 5%.
Yield Enhancement: The choice of solvents and catalysts influences yield; dichloromethane with potassium iodide has been shown to improve cyclization efficiency.
Purity Control: Multiple recrystallizations from ethanol-water mixtures ensure high purity, critical for pharmaceutical applications.
Reaction Monitoring: HPLC and NMR analyses are essential for assessing reaction progress and purity, with typical purity exceeding 99.5%.
Additional Considerations
- Alternative Pathways: Recent research suggests that employing microwave-assisted synthesis can accelerate reaction times and improve yields.
- Green Chemistry: Use of environmentally benign solvents and catalysts is under investigation to enhance sustainability.
- Scale-Up: The described methods are adaptable for industrial scale, with process parameters optimized for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.
Scientific Research Applications
Methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
Core Structural Features
The compound’s pyrazole core is substituted at three positions:
- Position 1 : Methyl group (common in many pyrazole derivatives for steric stabilization).
- Position 3 : Methyl carboxylate ester (enhances solubility and serves as a synthetic handle for further derivatization).
- Position 4: Imino(methyl)oxo-λ⁶-sulfanyl group (distinctive due to its hexavalent sulfur, which is rare compared to tetravalent sulfur in thioamides or sulfonamides).
Comparison with Selected Analogs
Table 1: Structural and Physicochemical Properties
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Notes:
Functional and Application Differences
- Target Compound : The λ⁶-sulfur group may enhance hydrogen-bonding capacity, making it a candidate for crystal engineering or metalloenzyme inhibition studies .
- Diarylpyrazoles (6a–o) : These are often explored for biological activity (e.g., antimicrobial, anticancer) due to their planar aromatic systems .
- Carbothioamides : The thioamide group in compound facilitates metal coordination, relevant in catalysis or medicinal chemistry.
- Azo-azomethine dyes : Used as dyes or sensors due to their chromophoric azo linkages .
Biological Activity
Methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate represents a unique compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics include:
- SMILES Notation : CS(=N)(=O)CC1=CC=C(C=C1)C(=O)O
- InChIKey : MTWIBXVJTURVPL-UHFFFAOYSA-N
This compound features a pyrazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. In studies, certain derivatives have shown minimum inhibitory concentration (MIC) values lower than 1 μg/ml against resistant strains such as MRSA and VRE .
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit COX enzymes, with some showing comparable efficacy to traditional anti-inflammatory drugs like diclofenac. The anti-inflammatory activity was assessed using carrageenan-induced edema models in rats, revealing promising results for potential therapeutic applications .
Antioxidant Activity
The antioxidant capacity of this compound has been explored through various assays. Compounds within this class have demonstrated the ability to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Study 1: Synthesis and Evaluation
A study synthesized a series of pyrazole derivatives, including this compound. The derivatives were screened for biological activities, revealing significant anti-inflammatory and antimicrobial effects. Compound 3k was highlighted for its potent MAO-B inhibitory activity alongside anti-inflammatory properties comparable to indomethacin .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target enzymes. The docking results indicated favorable binding affinities with COX-2 and other relevant targets, supporting its potential as a therapeutic agent in inflammatory diseases .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing methyl4-[imino(methyl)oxo-lambda⁶-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging protocols for structurally analogous pyrazole derivatives. Key steps include:
- Solvent Selection : Use degassed DMF/H₂O mixtures to minimize oxidation byproducts .
- Catalyst Optimization : Pd(PPh₃)₄ (5 mol%) is effective for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
- Temperature Control : Reactions typically proceed at 80–100°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) yields >95% purity .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (TGA data in shows methyl pyrazole derivatives decompose at ~150–200°C) .
- HPLC-PDA Monitoring : Track degradation products after exposure to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) for 1–6 months .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks in the pyrazole and sulfanyl moieties .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods predict the reactivity of methyl4-[imino(methyl)oxo-lambda⁶-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (FMOs) and Fukui indices, identifying electrophilic/nucleophilic sites .
- Solvent Effects : Use the SMD model to simulate reaction pathways in polar aprotic solvents (e.g., DMSO) .
- Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots to validate predictions .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Detect through-space interactions to confirm stereochemistry and rule out tautomeric forms .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., sulfanyl vs. oxo groups) with <0.01 Å bond-length precision .
- Dynamic NMR (DNMR) : Monitor temperature-dependent shifts to identify dynamic processes (e.g., ring inversion) .
Q. What experimental design principles apply to studying this compound’s environmental fate?
- Methodological Answer :
- Compartmental Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems over 28 days .
- LC-MS/MS Quantification : Measure half-lives (t₁/₂) in abiotic compartments (pH 4–9, 25°C) with isotopically labeled internal standards .
- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
